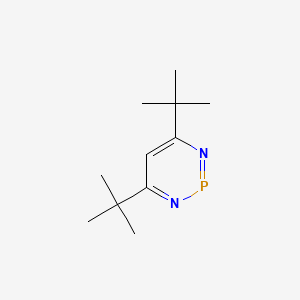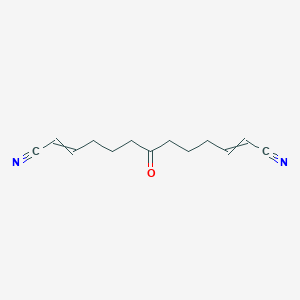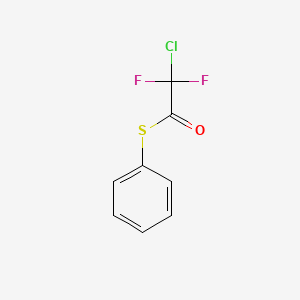![molecular formula C13H18OSi B14252751 Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- CAS No. 211870-30-3](/img/structure/B14252751.png)
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- is a chemical compound with the molecular formula C13H18OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and an oxygen atom, which is further bonded to a 2-methyl-1H-inden-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- typically involves the reaction of trimethylchlorosilane with 2-methyl-1H-indene-3-ol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反应分析
Types of Reactions
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of silane derivatives with different functional groups.
科学研究应用
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of stable complexes. These interactions are often mediated by the trimethylsilyl group, which can undergo various chemical transformations, allowing the compound to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether share similar structural features.
Indene derivatives: Compounds such as 2-methyl-1H-indene and its derivatives have comparable indene moieties.
Uniqueness
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- is unique due to the combination of the trimethylsilyl group and the 2-methyl-1H-inden-3-yl group. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
211870-30-3 |
|---|---|
分子式 |
C13H18OSi |
分子量 |
218.37 g/mol |
IUPAC 名称 |
trimethyl-[(2-methyl-3H-inden-1-yl)oxy]silane |
InChI |
InChI=1S/C13H18OSi/c1-10-9-11-7-5-6-8-12(11)13(10)14-15(2,3)4/h5-8H,9H2,1-4H3 |
InChI 键 |
QSPQGNGFVMFCBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)

![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)

![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)

![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)

![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)


![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)

